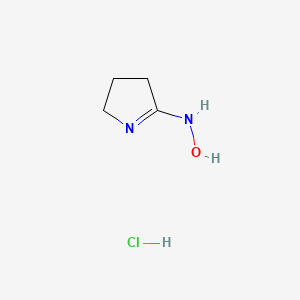

N-(pyrrolidin-2-ylidene)hydroxylamine hydrochloride

Description

Properties

IUPAC Name |

N-(3,4-dihydro-2H-pyrrol-5-yl)hydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c7-6-4-2-1-3-5-4;/h7H,1-3H2,(H,5,6);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWFVZYRARGBKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)NO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrrolidin-2-ylidene)hydroxylamine hydrochloride typically involves the reaction of pyrrolidine derivatives with hydroxylamine hydrochloride under specific conditions. One common method includes the use of azomethine ylides, which undergo a 1,3-dipolar cycloaddition with nitrostyrenes to form pyrrolidin-2-ylidene derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(pyrrolidin-2-ylidene)hydroxylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

N-(pyrrolidin-2-ylidene)hydroxylamine hydrochloride has been investigated for its potential antibacterial properties. Studies have shown that derivatives of hydroxylamine can exhibit significant activity against various bacterial strains. For instance, complexes formed with transition metals using this compound as a ligand have demonstrated enhanced antibacterial activity compared to the ligand alone. Specifically, studies indicated that nickel(II) complexes exhibited higher activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The compound also shows promise as an antioxidant. Hydroxylamine derivatives have been tested for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. In vitro assays have indicated that these compounds can effectively reduce oxidative damage in biological systems .

Organic Synthesis

Reactivity in Functionalization Reactions

this compound plays a significant role in the functionalization of organic substrates. Its nitrogen-centered radicals are utilized in various synthetic pathways to create complex molecules. The compound can participate in reactions that yield difunctionalized structures and N-heterocycles, which are vital components in pharmaceuticals and agrochemicals .

Table 1: Summary of Functionalization Reactions Involving this compound

Materials Science

Chelating Agent

this compound has been explored as a chelating agent, particularly in the formation of metal complexes. These complexes can be utilized in catalysis and as precursors for advanced materials. The ability of this compound to coordinate with metal ions enhances its utility in both synthetic and industrial applications .

Case Studies

Case Study 1: Antibacterial Complexes

A series of studies evaluated the antibacterial efficacy of metal complexes formed with this compound against various bacterial strains. The results highlighted that certain metal complexes exhibited a significant increase in antibacterial activity compared to their uncoordinated forms, suggesting that the coordination environment plays a crucial role in enhancing bioactivity .

Case Study 2: Antioxidant Activity Assessment

In a controlled study assessing the antioxidant properties of various hydroxylamine derivatives, this compound was identified as a potent radical scavenger. The study utilized DPPH assays to quantify its effectiveness, revealing that it significantly reduced oxidative stress markers in cellular models .

Mechanism of Action

The mechanism of action of N-(pyrrolidin-2-ylidene)hydroxylamine hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme. This interaction can disrupt various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s core structure features a pyrrolidine ring fused with a hydroxylamine group. Key structural analogs include:

Key Observations :

Comparison Highlights :

- Temperature Sensitivity : Reactions with hydroxylamine hydrochloride often proceed at mild temperatures (22–25°C), whereas cyclization (e.g., oxadiazole formation) requires reflux conditions .

- Solvent Dependence: Methanol () and ethanol () are common solvents, but DMF is used for coupling agents in peptide-like derivatives .

Antioxidant Activity

Hydroxylamine derivatives like naringin semi-synthetic compounds (e.g., oximes) show moderate antioxidant activity (40–60% scavenging at 100 μM) compared to Trolox (85%) . Pyrrolidine-based derivatives may exhibit enhanced activity due to nitrogen lone-pair interactions.

Heterocycle Formation

- Oxadiazoles/Isoxazoles : Pyrrolidine-hydroxylamine derivatives facilitate cyclization into 1,2,4-oxadiazoles (used in drug design) , whereas pyridine analogs yield isoxazoles .

- Biological Targets : Pyrimidine-pyrrolidine hybrids (e.g., ) are explored as kinase inhibitors, leveraging their planar aromatic systems for target binding.

Stability and Handling

- Hydrochloride Salts : Derivatives like hydroxylamine hydrochloride are preferred over free bases due to superior stability at room temperature .

Biological Activity

N-(pyrrolidin-2-ylidene)hydroxylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and various biological activities, including antimicrobial, anticancer, and antioxidant properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyrrolidine with hydroxylamine derivatives. The resulting compound can be characterized using various techniques such as:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.

- Infrared Spectroscopy (IR) : To identify functional groups.

- Mass Spectrometry (MS) : For molecular weight determination.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In studies evaluating its efficacy against various pathogens, the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella typhimurium | 16 µg/mL |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by multidrug-resistant strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it exhibited cytotoxic effects against A549 human lung adenocarcinoma cells. The IC50 values were determined using the MTT assay, revealing a structure-dependent activity:

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 25 | 3.5 |

| Cisplatin | 10 | - |

The selectivity index indicates that this compound is less toxic to normal cells compared to cisplatin, suggesting its potential for further development as an anticancer agent .

Antioxidant Properties

The compound also exhibits antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. It has been shown to scavenge free radicals effectively, contributing to its potential therapeutic applications in conditions like cardiovascular diseases and cancer. The antioxidant activity was quantified using the DPPH assay:

| Compound | % Inhibition at 100 µM |

|---|---|

| This compound | 85% |

| Ascorbic Acid | 90% |

These findings underscore the compound's potential utility in formulations aimed at preventing oxidative damage .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Study : A study conducted by Ahmed et al. (2011) evaluated metal complexes of thiosemicarbazone derivatives, including this compound, demonstrating enhanced antibacterial activity compared to the free ligand .

- Anticancer Evaluation : Research by Guan et al. (2022) assessed various hydrazone derivatives' anticancer properties, indicating that compounds similar to this compound showed selective cytotoxicity against cancer cells while sparing non-cancerous cells .

- Antioxidant Activity : The antioxidant potential was highlighted in a study that demonstrated the compound's ability to reduce oxidative stress markers in cellular models, suggesting its role in protective health benefits .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(pyrrolidin-2-ylidene)hydroxylamine hydrochloride, and how can its purity be validated?

- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in anhydrous DMF. For example, analogous protocols for N-propargyl hydroxylamine derivatives involve reacting hydroxylamine hydrochloride with propargyl bromides under basic conditions . Purity validation typically employs HPLC (High-Performance Liquid Chromatography) with UV detection or NMR (Nuclear Magnetic Resonance) spectroscopy to confirm structural integrity and absence of byproducts.

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

- Methodological Answer : Stability studies on structurally related hydroxylamine salts (e.g., hydroxylamine hydrochloride and N-methyl derivatives) indicate sensitivity to heat and moisture. Storage at 2–8°C in desiccated, airtight containers is recommended to prevent autocatalytic decomposition. Thermal analysis (e.g., Differential Scanning Calorimetry, DSC) can identify decomposition onset temperatures, which for hydroxylamine hydrochloride analogs range between 120–150°C under inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the pyrrolidine ring structure and hydroxylamine moiety. For example, hydroxylamine protons in analogs like N-methyl hydroxylamine hydrochloride resonate near δ 5.0–6.0 ppm .

- FT-IR : Peaks near 3200–3400 cm (N–H stretch) and 1600–1650 cm (C=N stretch) are diagnostic.

- Mass Spectrometry : High-resolution ESI-MS (Electrospray Ionization Mass Spectrometry) verifies molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of this compound as a monoamine oxidase (MAO) inhibitor?

- Methodological Answer :

- Enzymatic Assays : Use purified MAO-A/MAO-B enzymes with substrates like kynuramine. Monitor inhibition via fluorescence or spectrophotometric detection of reaction products (e.g., 4-hydroxyquinoline).

- Kinetic Studies : Determine IC values and inhibition mechanisms (competitive/non-competitive) using Lineweaver-Burk plots.

- Cell-Based Models : Assess neuroprotective effects in SH-SY5Y cells under oxidative stress, measuring mitochondrial viability (MTT assay) and ROS (Reactive Oxygen Species) levels .

Q. What experimental strategies mitigate autocatalytic decomposition during reactions involving this compound?

- Methodological Answer :

- Temperature Control : Conduct reactions below the decomposition onset temperature (determined via DSC).

- Inert Atmosphere : Use nitrogen/argon to minimize oxidative side reactions.

- Additive Screening : Stabilizing agents like ascorbic acid (0.1–1.0 wt%) can suppress free radical chain reactions, as shown in hydroxylamine hydrochloride systems .

Q. How should researchers address contradictory data on the reducing efficiency of hydroxylamine derivatives in metal speciation studies?

- Methodological Answer :

- Comparative Studies : Parallel experiments with ascorbic acid vs. hydroxylamine hydrochloride in sequential extraction protocols (e.g., Tessier’s method for trace metals).

- Analytical Cross-Validation : Use ICP-MS (Inductively Coupled Plasma Mass Spectrometry) to quantify metal recovery efficiency and XANES (X-ray Absorption Near Edge Structure) to assess redox states .

Q. What optimization strategies improve coupling efficiency in peptide synthesis or bioconjugation using this compound?

- Methodological Answer :

- Reagent Ratios : Optimize molar ratios of HATU:DIPEA:hydroxylamine (e.g., 1:2:1.2) to minimize side reactions.

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics.

- Real-Time Monitoring : Use LC-MS to track intermediate formation and adjust reaction times (typically 4–24 hours) .

Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.